molecular formula C7H8Cl2N2 B1381876 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 1818847-83-4

4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No. B1381876
CAS RN: 1818847-83-4
M. Wt: 191.05 g/mol
InChI Key: WOPVUMXNWHUJBT-UHFFFAOYSA-N
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Description

4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the CAS Number: 1818847-83-4 . It has a molecular weight of 191.06 . The compound is solid in its physical form and is stored in a refrigerator .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . In one study, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The IUPAC name of the compound is 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride . The InChI code is 1S/C7H7ClN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 191.06 . The compound is stored in a refrigerator .

Scientific Research Applications

Electronic Structure and Stability

  • The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been studied, revealing its electronic structure and stability. High-resolution X-ray diffraction data was used to establish the covalent nature of N–C and C–C bonds in the molecule's skeleton, indicating high kinetic stability due to a large HOMO–LUMO energy gap (Hazra, Mukherjee, Helliwell, & Mukherjee, 2012).

Synthetic Routes and Chemical Reactions

  • Various synthetic routes for 1H-pyrrolo[2,3-b]pyridines have been explored, including modifications of Madelung- and Fischer-syntheses of indoles. These compounds have shown reactivity in nitration, bromination, iodination, and other reactions, predominantly at the 3-position (Herbert & Wibberley, 1969).

Versatile Building Blocks for Synthesis

  • Compounds like 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine serve as versatile building blocks for the synthesis of various biologically active compounds. Their reactions with phenolates and activated methylene nucleophiles have been reported (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Crystal Structure Analysis

  • The crystal structure of a related compound, 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been elucidated, showcasing a three-dimensional network stabilized by π–π interactions, highlighting the significance of structural analysis in understanding these molecules (Selig, Schollmeyer, Albrecht, & Laufer, 2009).

Novel Synthesis Approaches

  • Innovative synthesis methods for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride have been developed, showcasing the potential for creating diverse derivatives of this chemical structure for various applications (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Reactivity and Ring Expansion

  • The reactivity of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives under specific conditions leads to the formation of naphthyridin-2(1H)-one derivatives, demonstrating interesting ring expansion chemistry (Croix, Massip, & Viaud-Massuard, 2018).

Mechanism of Action

Mode of Action

It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions . These interactions could potentially influence its interaction with its targets.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Action Environment

The action, efficacy, and stability of 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride could be influenced by various environmental factors. For instance, it’s known that the compound should be stored in a cool, dark place, preferably under 15°C , suggesting that temperature and light could affect its stability. Furthermore, the compound is known to be air sensitive , indicating that exposure to air could influence its action and efficacy.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold, to which the compound belongs, represents a novel scaffold for the development of potent HNE inhibitors . Further modifications of this scaffold could lead to the development of more potent inhibitors .

Biochemical Analysis

Biochemical Properties

4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is Janus kinase 3 (JAK3), a cytoplasmic protein tyrosine kinase involved in cytokine-mediated signal transduction . By inhibiting JAK3, this compound modulates immune responses and inflammatory processes. The compound interacts with the active site of JAK3, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, particularly T cells, this compound inhibits the proliferation and differentiation induced by interleukins such as IL-2, IL-4, and IL-7 . This inhibition is achieved by blocking the JAK3-mediated signaling pathways, leading to reduced gene expression of cytokine-responsive genes. Additionally, this compound affects cellular metabolism by altering the metabolic flux and reducing the production of key metabolites involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of JAK3, inhibiting its kinase activity . This binding prevents the phosphorylation of JAK3 and its downstream targets, including signal transducers and activators of transcription (STAT) proteins. The inhibition of STAT phosphorylation leads to decreased transcriptional activity of cytokine-responsive genes, ultimately modulating immune responses and inflammatory processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and cellular metabolism. In vitro studies have shown that prolonged treatment with this compound can result in reduced cell viability and altered immune cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits JAK3 activity and modulates immune responses without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and immunosuppression have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound inhibits JAK3, which plays a crucial role in cytokine-mediated signal transduction . This inhibition affects the metabolic flux of key metabolites involved in immune cell function and survival. Additionally, this compound may influence other metabolic pathways by altering the activity of enzymes involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction affects the localization and accumulation of the compound within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with JAK3 and other biomolecules involved in signal transduction . Additionally, post-translational modifications such as phosphorylation may influence the targeting and localization of the compound to specific cellular compartments, further modulating its biochemical effects.

properties

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h2,4H,1,3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPVUMXNWHUJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1818847-83-4
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Reactant of Route 2
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Reactant of Route 3
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Reactant of Route 4
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Reactant of Route 5
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Reactant of Route 6
4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

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